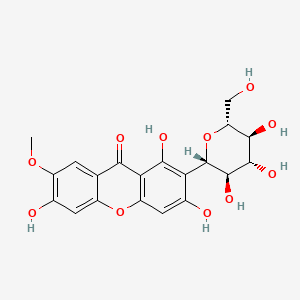

7-O-Methylmangiferin

概述

作用机制

7-O-甲基芒果苷的作用机制涉及多个分子靶点和途径:

抗氧化活性: 它清除自由基并通过增强抗氧化酶的活性来降低氧化应激.

抗炎活性: 它抑制核因子-κB (NF-κB) 的激活并减少促炎细胞因子的产生.

抗癌活性: 它通过调节凋亡蛋白的表达和抑制细胞增殖来诱导癌细胞凋亡.

类似化合物:

芒果苷: 另一种具有类似抗氧化和抗炎特性的黄酮类糖苷.

异芒果苷: 芒果苷的结构异构体,具有可比的生物活性.

新芒果苷: 具有增强的溶解性和生物利用度的衍生物.

独特性: 7-O-甲基芒果苷因其独特的甲基化模式而具有独特性,与其他黄酮类糖苷相比,它增强了其溶解性和生物利用度 . 这使其在各种治疗应用中成为更有效的化合物。

总之,7-O-甲基芒果苷是一种多功能化合物,在科学研究和治疗应用中具有巨大潜力。其独特的化学结构和多种生物活性使其成为各个领域的宝贵研究对象。

生化分析

Biochemical Properties

7-O-Methylmangiferin has exhibited a myriad of therapeutic properties, presenting itself as a promising candidate for treating various chronic conditions . It interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is primarily therapeutic .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 7-O-甲基芒果苷可以通过将苷元 1,3,6,7-四羟基黄酮与 R-乙酰溴葡萄糖反应,然后水解形成的 O-糖苷键来合成 . 反应条件通常涉及使用有机溶剂,如甲醇和乙醇 .

工业生产方法: 7-O-甲基芒果苷的工业生产涉及从天然来源如鸢尾属植物黑鸢尾的根茎中提取。 提取过程包括溶剂提取、纯化和结晶,以获得纯形式的化合物 .

化学反应分析

反应类型: 7-O-甲基芒果苷会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以将新的官能团引入分子中.

常用试剂和条件: 这些反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。 反应通常在受控温度和 pH 条件下进行 .

形成的主要产物: 从这些反应中形成的主要产物包括 7-O-甲基芒果苷的各种甲基化和羟基化衍生物 .

科学研究应用

7-O-甲基芒果苷具有广泛的科学研究应用:

相似化合物的比较

Mangiferin: Another xanthone glycoside with similar antioxidant and anti-inflammatory properties.

Isomangiferin: A structural isomer of mangiferin with comparable bioactivities.

Neomangiferin: A derivative with enhanced solubility and bioavailability.

Uniqueness: 7-O-Methylmangiferin is unique due to its specific methylation pattern, which enhances its solubility and bioavailability compared to other xanthone glycosides . This makes it a more effective compound in various therapeutic applications.

生物活性

7-O-Methylmangiferin is a xanthone C-glycoside, primarily derived from the plant Polygala tenuifolia and other species such as Iris nigricans. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential therapeutic effects. This article compiles recent research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure is characterized by a methoxy group at the 7-position of the xanthone moiety, which differentiates it from its parent compound, mangiferin. This structural modification significantly influences its biological activity and reactivity.

Antioxidant Activity

This compound exhibits notable antioxidant properties , primarily through its ability to scavenge free radicals and reduce oxidative stress. Research has shown that this compound can effectively trap reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Free Radical Scavenging : Studies indicate that this compound demonstrates a dose-dependent scavenging effect on radicals such as PTIO• (peroxynitrite) .

- Electron Transfer Mechanism : The antioxidant activity is mediated by both hydrogen transfer and electron transfer mechanisms, which are influenced by the pH of the environment .

Comparative Antioxidant Activity

A comparative analysis of various xanthones, including this compound, reveals that its antioxidant capacity is significantly higher than that of many related compounds. The following table summarizes the IC50 values for some xanthones at different pH levels:

| Compound | IC50 (μM) at pH 4.5 | IC50 (μM) at pH 7.4 |

|---|---|---|

| Mangiferin | 36.0 | 121.3 |

| This compound | 8.5 | 15.6 |

| Neomangiferin | 284.2 | 681.2 |

This data indicates that This compound possesses superior antioxidant activity compared to its counterparts due to its unique structural features .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory effects of this compound, particularly in models of arthritis and other inflammatory conditions. A study demonstrated that it inhibits enzymes associated with cartilage degradation, suggesting potential applications in managing osteoarthritis .

Case Study: Osteoarthritis

In a controlled study involving animal models, administration of this compound resulted in significant reductions in inflammatory markers and improved joint function. The compound's ability to modulate inflammatory pathways positions it as a candidate for further clinical investigation in arthritic disorders .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Synergistic Effects with Other Compounds

Research indicates that This compound can enhance the efficacy of other antioxidants when used in combination therapies. This synergistic effect may lead to improved therapeutic outcomes in oxidative stress-related diseases .

属性

IUPAC Name |

1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBSFHNHCNZEOY-PQSJUMPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 7-O-methylmangiferin and where has it been found in nature?

A1: this compound is a xanthone C-glycoside, specifically the 7-O-methyl ether of mangiferin. It has been isolated from several plant species, including Mangifera indica L. [], Iris florentina L. [], and Polygala tenuifolia [, ].

Q2: How does the structure of this compound relate to its antioxidant activity?

A2: While this compound itself isn't extensively discussed in the provided research regarding antioxidant activity, its parent compound, mangiferin, is. The studies suggest that the presence of para-di-OHs or ortho-di-OHs in the xanthone structure contributes significantly to antioxidant activity, likely through electron-transfer (ET) plus H+-transfer mechanisms []. Since this compound possesses these structural features, it's plausible that it exhibits similar antioxidant properties.

Q3: What advanced analytical techniques have been used to identify and characterize this compound?

A3: Researchers have employed various techniques for the isolation, purification, and characterization of this compound. These methods include:

- High-speed countercurrent chromatography (HSCCC): Used for initial separation and purification from plant extracts [].

- Preparative high-pressure liquid chromatography (Prep-HPLC): Employed for further purification after HSCCC [].

- HPLC-UV absorption spectrometry: Used to assess the purity of the isolated compound [].

- ESI-MSn: Utilized to characterize the compound based on its mass fragmentation pattern [].

- Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information, including the assignment of 13C NMR chemical shifts for aryl carbons in this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。